molecular formula C8H10BrO3PS B15180399 Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester CAS No. 13194-55-3

Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester

Cat. No.: B15180399
CAS No.: 13194-55-3
M. Wt: 297.11 g/mol
InChI Key: CXJBMDJOGNFUFK-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester is an organophosphorus compound with the molecular formula C8H10BrO3PS. It is known for its use in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester can be synthesized through the reaction of 3-bromophenol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into phosphorothioates.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphorothioates.

    Substitution: Various substituted phosphorothioic acid esters.

Scientific Research Applications

Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the manufacture of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its effectiveness in applications like pest control.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl ester
  • Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
  • Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester

Uniqueness

Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester is unique due to its specific bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and specific agrochemical formulations.

Properties

CAS No.

13194-55-3

Molecular Formula

C8H10BrO3PS

Molecular Weight

297.11 g/mol

IUPAC Name

(3-bromophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10BrO3PS/c1-10-13(14,11-2)12-8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

CXJBMDJOGNFUFK-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)OC1=CC(=CC=C1)Br

Origin of Product

United States

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